2-(Iodomethyl)acrylic acid
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Overview
Description
2-(Iodomethyl)acrylic acid is an organic compound characterized by the presence of an iodomethyl group attached to an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)acrylic acid typically involves the iodination of a precursor compound. One common method is the reaction of acrylic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Iodomethyl)acrylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) or organometallic compounds can be used. These reactions often require catalysts like palladium or platinum.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate polymerization.
Major Products:
Substitution Reactions: Products include substituted acrylic acids with various functional groups.
Addition Reactions: Products include halogenated or organometallic derivatives of acrylic acid.
Scientific Research Applications
2-(Iodomethyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)acrylic acid involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is highly reactive, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications to create complex molecules and materials.
Comparison with Similar Compounds
Acrylic Acid: Similar in structure but lacks the iodomethyl group, making it less reactive in certain substitution reactions.
Methacrylic Acid: Contains a methyl group instead of an iodomethyl group, leading to different reactivity and applications.
2-(Bromomethyl)acrylic Acid: Similar in structure but with a bromomethyl group, which is less reactive than the iodomethyl group.
Uniqueness: 2-(Iodomethyl)acrylic acid is unique due to the presence of the iodomethyl group, which imparts higher reactivity and allows for a broader range of chemical transformations compared to its analogs.
Properties
Molecular Formula |
C4H5IO2 |
---|---|
Molecular Weight |
211.99 g/mol |
IUPAC Name |
2-(iodomethyl)prop-2-enoic acid |
InChI |
InChI=1S/C4H5IO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7) |
InChI Key |
AIKYPFBIQJOEBH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CI)C(=O)O |
Origin of Product |
United States |
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